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Introduction

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a
pivotal role in mediating the migration of specific leukocyte subsets, particularly T helper type 2
(Th2) cells and regulatory T cells (Tregs).[1][2] Its activity is primarily governed by two
endogenous chemokine ligands: CCL17, also known as Thymus and Activation-Regulated
Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3] These
chemokines, despite binding to the same orthosteric site on CCRA4, elicit distinct downstream
signaling cascades and functional outcomes.[4][5] This functional divergence, often termed
biased agonism, presents both challenges and opportunities in the therapeutic targeting of the
CCRA4 axis, which is implicated in allergic inflammatory diseases like asthma and atopic
dermatitis, as well as in various cancers.[6][7] This guide provides an in-depth examination of
the differential roles of CCL17 and CCL22 in CCR4 activation, summarizing key quantitative
data, detailing relevant experimental protocols, and illustrating the core signaling pathways.

The CCR4 Receptor and Its Ligands

CCR4 and its ligands are central to immune cell trafficking. The genes encoding CCL17 and
CCL22 are located in close proximity on human chromosome 16913, suggesting they arose
from a gene duplication event, yet they share less than 40% amino acid sequence identity.[3][6]
Both chemokines are highly expressed in the thymus, pointing to a role in T-cell development.

[3]L8]
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e CCL17 (TARC): Originally identified in the thymus and stimulated peripheral blood
mononuclear cells.[8] Its expression can be induced by various factors and is associated
with several inflammatory conditions.[9]

e CCL22 (MDC): Shares 37% amino acid identity with CCL17 and is produced by
macrophages, dendritic cells, and some B cells.[6][8] It is a potent chemoattractant for Th2
cells, NK cells, and Tregs.[6]

e CCR4: The shared receptor for CCL17 and CCL22. It is predominantly expressed on Th2
cells, Tregs, and skin-homing T cells.[10] Evidence suggests that CCR4 may exist in at least
two distinct conformational states, with CCL17 binding only to the major conformation, while
CCL22 can bind to both, potentially explaining some of their functional differences.[1][6]

Mechanism of CCR4 Activation: A Tale of Two
Ligands

Activation of CCR4 by CCL17 and CCL22 initiates a cascade of intracellular events. However,
the magnitude and nature of these events differ significantly between the two ligands,
particularly concerning G protein-dependent signaling versus B-arrestin-mediated pathways.

Ligand Binding and G Protein Coupling

Both CCL17 and CCL22 bind to CCR4 with low nanomolar affinity, though CCL22 is generally
considered the more potent and efficacious ligand.[3] Upon binding, the receptor couples to
pertussis toxin-sensitive Gai proteins. This coupling leads to the dissociation of the Gai and
Gy subunits, which activate downstream effectors. A primary pathway involves the activation
of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca?*)
stores.[8] This Ca2* influx is a critical signal for cell migration.[5] Concurrently, G protein
activation can stimulate the PI3K/Akt pathway, which is crucial for cell survival and migration.[5]

Studies comparing the two ligands show that CCL22 is more efficient at stimulating GTPyS
binding, a measure of G protein activation, than CCL17.[4]

B-Arrestin Recruitment and Receptor Internalization
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A key distinction in the signaling profiles of CCL17 and CCL22 lies in their ability to recruit (3-
arrestin. Following agonist binding, GPCRs are typically phosphorylated by G protein-coupled
receptor kinases (GRKSs), creating a binding site for B-arrestins.

e CCL22 is a potent inducer of B-arrestin recruitment to CCR4.[2][4][8] This interaction not only
desensitizes the G protein signal but also initiates a separate wave of signaling and triggers
rapid receptor internalization via clathrin-coated pits.[4][10]

e CCL17, in contrast, is a very weak inducer of 3-arrestin recruitment and, consequently, is
much less effective at causing CCR4 internalization.[4][8][10]

This differential 3-arrestin engagement is central to the concept of biased agonism at the CCR4
receptor. CCL22-induced chemotaxis in Th2 cells has been shown to be partially dependent on
a [3-arrestin-2-mediated signaling pathway that involves the activation of p38 and Rho-
associated protein kinase (ROCK).[2][11] The potent ability of CCL22 to induce internalization
leads to a rapid loss of functional responsiveness of the cell, while the receptor can be recycled
back to the surface upon ligand removal to restore chemotactic sensitivity.[10]
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Caption: CCR4 signaling pathways activated by CCL17 and CCL22.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b12370871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

While precise binding and potency values can vary by cell type and assay conditions, a
consistent pattern of differential activity has been established. The following table summarizes
the comparative quantitative and qualitative effects of CCL17 and CCL22 on CCR4 activation.

Parameter CCL17 (TARC) CCL22 (MDC) References
o o Low Nanomolar
Binding Affinity (to ]
Low Nanomolar (Generally higher [1103114]
CCR4)

affinity than CCL17)

G Protein Activation

Partial / Weak Potent [4]
(GTPyYS)
B-Arrestin Recruitment  Very Weak / None Potent and Efficient [21[41181[12]
o Potent and Rapid

CCR4 Internalization Weak Inducer [4118]1[10]
Inducer

Calcium (Caz*) Influx Induces Induces [8]

) ] o More Efficacious than

Chemotaxis Efficacy Efficacious [31[7]
CCL17

Receptor

o Weak Potent [1][10]
Desensitization

Experimental Protocols

The characterization of the CCL17/CCL22-CCR4 axis relies on a suite of established cellular
assays. Methodologies for the key experiments are outlined below.

Chemotaxis Assay

This assay measures the directed migration of cells toward a chemokine gradient. The
transwell migration assay is the most common format.

Methodology:
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Cell Preparation: CCR4-expressing cells (e.g., human Th2 cells, or a cell line like HUT78)
are washed and resuspended in serum-free assay medium to a concentration of 1-5 x 108
cells/mL.[2][13]

Assay Plate Setup: A multi-well plate with permeable membrane inserts (e.g., Transwell®, 5
um pore size) is used. The lower chamber is filled with assay medium containing various
concentrations of CCL17 or CCL22 (e.g., 0.1-100 nM). The control wells contain medium
only.[13]

Cell Addition: A 100 pL aliquot of the cell suspension is added to the upper chamber of each
insert.

Incubation: The plate is incubated for a period of 90 minutes to 3 hours at 37°C in a 5% CO:
incubator.[2][13]

Quantification of Migration: The inserts are removed. The cells that have migrated through
the membrane into the lower chamber are collected and counted using a flow cytometer or a
hemocytometer.[13] The results are typically expressed as a percentage of the total input
cells that migrated.
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Caption: Experimental workflow for a Transwell chemotaxis assay.
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Receptor Binding Assay

These assays determine the affinity and specificity of ligand binding to the receptor, often in a
competitive format.

Methodology:

e Reagents:

o

Cells or membranes expressing CCRA4.

[¢]

Radiolabeled chemokine (e.g., [*2°I]-CCL22) as the tracer.[1]

[¢]

Unlabeled "cold" chemokines (CCL17, CCL22) as competitors.

[e]

Binding buffer (e.g., HEPES with BSA and protease inhibitors).[14]

o Assay Procedure: A fixed, low concentration of radiolabeled chemokine is incubated with the
cells/membranes in the presence of increasing concentrations of unlabeled competitor
chemokine.

e Incubation: The reaction is incubated at room temperature or 4°C to reach equilibrium.

o Separation: Bound and free radioligand are separated, typically by rapid filtration through a
glass fiber filter that traps the cells/membranes.

o Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

o Data Analysis: The data are plotted as percent specific binding versus the concentration of
the unlabeled competitor. ICso values are determined and can be converted to inhibition
constants (Ki) to reflect binding affinity.

Receptor Internalization Assay

This assay quantifies the ligand-induced disappearance of receptors from the cell surface.

Methodology:
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o Cell Treatment: CCR4-expressing cells are incubated with saturating concentrations of
CCL17 or CCL22 (e.g., 100 nM) for various time points (e.g., 0-60 minutes) at 37°C.[4] A
control group is left untreated.

 Staining: After incubation, cells are washed with cold PBS containing sodium azide to stop
internalization. They are then stained with a fluorophore-conjugated anti-CCR4 antibody
(e.g., PE-anti-CCR4) on ice to label the remaining surface receptors.[4]

o Flow Cytometry: The mean fluorescence intensity (MFI) of the cell population is measured by
flow cytometry.

o Data Analysis: The MFI of treated cells is compared to that of untreated cells. A decrease in
MFI indicates receptor internalization. The percentage of internalization is calculated as: [1 -
(MFI1_treated / MFI_control)] * 100.

B-Arrestin Recruitment Assay

These assays directly measure the interaction between the activated CCR4 receptor and [3-
arrestin. Reporter-based systems are commonly used.

Methodology (Example using a complemented enzyme reporter):

o Cell Line: A cell line engineered to co-express CCR4 fused to one fragment of a reporter
enzyme (e.g., B-galactosidase) and p-arrestin fused to the complementary fragment is used.
[12][15]

e Cell Stimulation: Cells are plated and stimulated with a dose-response of CCL17 or CCL22.

e Lysis and Substrate Addition: After incubation, a lysis buffer containing the chemiluminescent
substrate for the reporter enzyme is added.

» Signal Detection: If CCR4 and p-arrestin have been brought into proximity by ligand binding,
the enzyme fragments complement, forming an active enzyme that converts the substrate,
generating a luminescent signal. The signal is read on a luminometer.[15]

» Data Analysis: The luminescence intensity is directly proportional to the extent of 3-arrestin
recruitment. ECso values can be calculated to determine ligand potency.
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Conclusion and Therapeutic Implications

The activation of CCR4 is not a monolithic process. Its two primary ligands, CCL17 and CCL22,
act as biased agonists, eliciting distinct signaling signatures. CCL22 is a potent, balanced
agonist that strongly engages both G protein and [3-arrestin pathways, leading to robust
chemotaxis and rapid receptor internalization.[2][4] CCL17, conversely, is a weaker activator,
particularly with respect to the [-arrestin pathway, resulting in less potent induction of
internalization.[4][8]

This understanding has profound implications for drug development.

o Targeting Specific Outcomes: Small molecules or antibodies could be designed to be biased
agonists, antagonists, or allosteric modulators that selectively promote or inhibit either the G
protein or -arrestin pathway. This could allow for fine-tuning of the immune response, for
instance, by blocking chemotaxis without affecting other receptor functions.

» Selective Ligand Blockade: Given the differential expression patterns and activities of CCL17
and CCL22 in various diseases, selectively neutralizing one ligand over the other could offer
a more targeted therapeutic approach with fewer side effects than complete CCR4 blockade.
[7][9] For example, monoclonal antibodies that specifically block CCL17 are being explored
for pain management.[5]

In conclusion, a deep, mechanistic understanding of the distinct roles of CCL17 and CCL22 is
critical for rationally designing next-generation therapeutics that target the CCR4 signaling axis.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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